molecular formula C7H11ClN2O4S2 B6239824 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride CAS No. 2361636-55-5

2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride

Cat. No.: B6239824
CAS No.: 2361636-55-5
M. Wt: 286.8
InChI Key:
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Description

2-Amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride typically involves the following steps:

    Thiophene Sulfonation: Thiophene is sulfonated using chlorosulfonic acid to yield thiophene-3-sulfonyl chloride.

    Amination: The thiophene-3-sulfonyl chloride is then reacted with ammonia or an amine to form thiophene-3-sulfonamide.

    Amino Acid Formation: The thiophene-3-sulfonamide is coupled with 2-bromo-3-chloropropanoic acid under basic conditions to form 2-amino-3-(thiophene-3-sulfonamido)propanoic acid.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for sulfonation and amination steps, and the employment of automated systems for purification and crystallization to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Thiophene-3-sulfonyl sulfoxide, thiophene-3-sulfonyl sulfone.

    Reduction: 2-amino-3-(thiophene-3-aminopropanoic acid).

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential scaffold for the development of new drugs, particularly due to its sulfonamide group, which is known for its antibacterial and diuretic properties.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Chemical Biology: It serves as a probe to investigate the role of sulfonamides in biological systems.

    Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Thiophene-2-sulfonamide: A related compound with a sulfonamide group attached to a thiophene ring.

Uniqueness: 2-Amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride is unique due to the presence of both an amino acid moiety and a thiophene ring, which provides additional sites for chemical modification and potential biological activity. This dual functionality makes it a versatile compound for various applications in medicinal and chemical research.

Properties

CAS No.

2361636-55-5

Molecular Formula

C7H11ClN2O4S2

Molecular Weight

286.8

Purity

95

Origin of Product

United States

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